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Executive Summary:Feronia limonia (L.), commonly known as Wood Apple or Feroline, is a

plant with a long history of use in traditional medicine systems like Ayurveda.[1][2] Modern

scientific investigations have begun to validate its ethnopharmacological applications, revealing

a rich profile of bioactive compounds responsible for a wide spectrum of pharmacological

activities. This guide provides an in-depth overview of the biological activities of Feronia limonia

extracts, focusing on quantitative data, experimental methodologies, and the logical

relationships between its constituents and observed effects. The primary activities discussed

include its potent antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, making

it a subject of significant interest for drug discovery and development professionals.

Phytochemical Profile
Feronia limonia is a rich source of diverse phytochemicals. The biological activities of its

extracts are attributed to a complex mixture of secondary metabolites. Key classes of

compounds that have been identified include phenolic compounds, flavonoids, alkaloids,

terpenoids (notably limonin), coumarins, saponins, and steroids.[2][3][4][5] The fruit, leaves,

bark, and roots all contain these bioactive constituents, though their concentrations may vary.

[2][3] Specifically, compounds like limonin, feronillic acid, scopoletin (a coumarin), eugenol,

limonene, quercetin, and kaempferol have been highlighted for their roles in the plant's

therapeutic effects.[1]
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Key phytochemical classes in Feronia limonia.

Antioxidant Activity
Extracts from Feronia limonia have demonstrated significant antioxidant properties, largely

attributed to their high content of phenolic and flavonoid compounds.[1][6][7] These compounds

are capable of scavenging free radicals, chelating metal ions, and reducing oxidative stress,

which is implicated in numerous chronic diseases.[6][8]

Quantitative Data
The antioxidant capacity of Feronia limonia extracts has been quantified using various assays.

The data below summarizes key findings from different studies, including Total Phenolic

Content (TPC), Total Flavonoid Content (TFC), and the half-maximal inhibitory concentration

(IC50) from radical scavenging assays.
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Extract/Part Solvent Assay Result Reference

Unripe Fruit 60% Acetone TPC 44.00 mg GAE/g [6]

Unripe Fruit 100% Methanol TFC 35.25 mg QCE/g [6]

Fruit Pulp Methanol ABTS IC50 0.7 mg/mL [9][10]

Fruit Rind Methanol ABTS IC50 0.8 mg/mL [9][10]

Fruit Flesh Not Specified DPPH IC50 1.0 µg/mL [11]

Fruit Flesh Not Specified ABTS IC50 0.95 µg/mL [11]

Unripe Fruit 60% Acetone DPPH Inhibition 60.70% [6]

Experimental Protocols
2.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This method assesses

the ability of an antioxidant to donate hydrogen to the stable DPPH radical.

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

Various concentrations of the Feronia limonia extract are prepared.

A fixed volume of the DPPH solution is mixed with the extract solutions.

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30

minutes).

The absorbance of the solution is measured spectrophotometrically (typically around 517

nm).

The percentage of radical scavenging activity is calculated relative to a control (DPPH

solution without extract). The IC50 value, the concentration of the extract required to

scavenge 50% of the DPPH radicals, is then determined.

2.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the reduction of the ABTS radical cation (ABTS•+).
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The ABTS•+ radical cation is generated by reacting ABTS stock solution with an oxidizing

agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance at 734

nm.[10]

A small volume of the plant extract at various concentrations is added to a fixed volume of

the diluted ABTS•+ solution.[10]

After a short incubation period (e.g., 6-10 minutes), the absorbance is read at 734 nm.[10]

The percentage of inhibition is calculated, and the IC50 value is determined, often using

ascorbic acid as a standard.[10]
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Generalized workflow for radical scavenging assays.

Antimicrobial Activity
Extracts of Feronia limonia exhibit broad-spectrum antimicrobial activity against various Gram-

positive and Gram-negative bacteria, as well as fungal strains.[4] This activity is often linked to

the presence of alkaloids, flavonoids, and phenolic compounds like feronillic acid.[1][12]

Quantitative Data
Antimicrobial efficacy is typically measured by the Zone of Inhibition (ZOI) and the Minimum

Inhibitory Concentration (MIC).
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Extract Organism ZOI (mm) MIC (mg/mL) Reference

Methanolic
Pseudomonas

aeruginosa
21 6.25 [4]

Methanolic
Various Bacteria

& Fungi
15 - 21 3.125 - 12.5 [4]

Aqueous
Various Bacteria

& Fungi
12 - 18 3.125 - 12.5 [4]

Chloroform
Various Bacteria

& Fungi
Not specified 0.078 - 2.5 [4]

Ethanolic
Staphylococcus

saprophyticus
Moderate Activity Not specified [13]

Ethanolic Shigella boydii Moderate Activity Not specified [13]

Experimental Protocols
3.2.1 Agar Well/Disc Diffusion Method This method is used to qualitatively assess antimicrobial

activity.

A standardized inoculum of the test microorganism is uniformly spread onto the surface of a

sterile agar plate.

Sterile wells are created in the agar using a cork borer, or sterile paper discs impregnated

with the extract are placed on the surface.[14]

A specific volume of the Feronia limonia extract at a known concentration is added to each

well or disc.[14]

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

[14]

The antimicrobial activity is determined by measuring the diameter of the clear zone of

inhibition around the well or disc.
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3.2.2 Broth Dilution Method (for MIC) This method quantitatively determines the lowest

concentration of an extract that inhibits visible microbial growth.

A serial dilution of the plant extract is prepared in a liquid growth medium in test tubes.

Each tube is inoculated with a standardized suspension of the test microorganism.

A positive control (medium with inoculum, no extract) and a negative control (medium with

extract, no inoculum) are included.

The tubes are incubated for a specified period.

The MIC is determined as the lowest concentration of the extract at which there is no visible

turbidity or growth.

Anti-inflammatory and Analgesic Activity
Traditional use of Feronia limonia for inflammatory conditions is supported by studies

demonstrating its ability to reduce inflammation and pain in animal models.[1][15] This effect is

thought to be mediated by constituents like coumarins, which can modulate cytokine

expression.[1]

Quantitative Data
Extract Model Dose

Result (%
Inhibition)

Reference

Ethanolic Leaf
Acetic Acid

Writhing (Mice)
250 mg/kg 23.74% [16]

Ethanolic Leaf
Acetic Acid

Writhing (Mice)
500 mg/kg 45.32% [16]

Methanolic Fruit
Carrageenan

Edema (Rats)
Not specified

Significant

Inhibition
[17]

Experimental Protocols
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4.2.1 Acetic Acid-Induced Writhing Test (Analgesic) This is a chemical-induced pain model

used to screen for analgesic activity.

Test animals (mice) are divided into groups: control, standard (e.g., Diclofenac-sodium), and

test groups receiving different doses of the Feronia limonia extract orally.[16]

After a pre-treatment period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is

injected intraperitoneally to induce abdominal constrictions (writhing).

The number of writhes for each mouse is counted over a specific period (e.g., 20 minutes).

The percentage inhibition of writhing in the test groups is calculated relative to the control

group.[16]

4.2.2 Carrageenan-Induced Paw Edema (Anti-inflammatory) This is a standard model for

evaluating acute inflammation.

Test animals (rats) are administered the plant extract or a standard anti-inflammatory drug

(e.g., Indomethacin) orally.[17]

After a set time, a sub-plantar injection of carrageenan solution is administered into the rat's

hind paw to induce localized inflammation and edema.

The volume of the paw is measured at regular intervals (e.g., every hour for 3-4 hours) using

a plethysmometer.

The percentage inhibition of edema in the extract-treated groups is calculated by comparing

the increase in paw volume to that of the control group.

Cytotoxic Activity
Several studies have investigated the cytotoxic potential of Feronia limonia extracts,

suggesting their possible application in anticancer research.[8][18]

Quantitative Data
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Extract Assay Result (LC50/IC50) Reference

Ethyl Acetate Brine Shrimp Lethality LC50 = 8.91 µg/mL [14]

Methanolic Leaf Cell Viability Assay Non-toxic [19]

Leaf Fractions Cell Viability Assay
Some fractions

cytotoxic
[19]

Experimental Protocols
5.2.1 Brine Shrimp Lethality Bioassay This is a simple, rapid, and inexpensive bioassay for

screening cytotoxic activity.

Brine shrimp (Artemia salina) eggs are hatched in artificial seawater to obtain nauplii.[14]

The plant extract is dissolved in a solvent (e.g., DMSO) and then diluted with seawater to

create a range of concentrations in separate vials.[14]

A specific number of nauplii (e.g., 10) are added to each vial.

After 24 hours, the number of surviving nauplii in each vial is counted.[14]

The percentage of mortality is calculated for each concentration, and the LC50 (lethal

concentration required to kill 50% of the nauplii) is determined.

5.2.2 Potato Disc Tumor Induction Assay This assay assesses anti-tumor activity by observing

the inhibition of crown gall tumors on potato discs caused by Agrobacterium tumefaciens.

A. tumefaciens is cultured in a suitable medium.

Potato discs are prepared from fresh, surface-sterilized potatoes.

The test sample is prepared by mixing the plant extract with the bacterial suspension. A

control solution contains only the bacterial suspension.[20]

The potato discs are inoculated with the test and control solutions and incubated on agar

plates for several days (e.g., 10-14 days).[20]
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The discs are then stained (e.g., with Lugol's reagent), and the number of tumors formed on

each disc is counted.[20]

The percentage of tumor inhibition by the plant extract is calculated.

Mechanistic Relationships
The diverse biological activities of Feronia limonia stem from the synergistic or individual

actions of its phytochemical constituents. While specific signaling pathways are still under

investigation, a logical framework can be established connecting the chemical classes to their

observed pharmacological effects.
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Logical links between phytochemicals and bioactivity.

Conclusion and Future Directions
The available scientific evidence strongly supports the traditional use of Feronia limonia and

highlights its potential as a source of novel therapeutic agents. The extracts demonstrate

robust antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities in a variety of in-

vitro and in-vivo models.

Future research should focus on:
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Bioassay-guided fractionation to isolate and identify the specific compounds responsible for

each pharmacological activity.[16][19]

Elucidation of specific molecular mechanisms and signaling pathways through which these

active compounds exert their effects.

In-depth toxicological studies to establish comprehensive safety profiles for potential clinical

applications.[17]

Pre-clinical and clinical trials to validate the therapeutic efficacy of purified compounds or

standardized extracts in human subjects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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